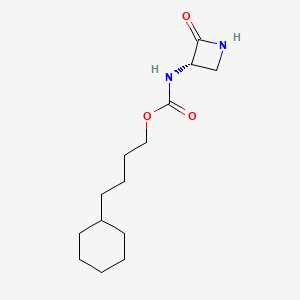

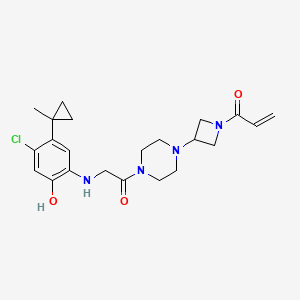

![molecular formula C26H35N3O3 B605653 (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide CAS No. 1657028-64-2](/img/structure/B605653.png)

(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

AT-076 wurde vom selektiven κ-Opioidrezeptor-Antagonisten JDTic abgeleitet. Der Syntheseweg beinhaltet die Entfernung der 3,4-Dimethylgruppe vom trans-(3R,4R)-Dimethyl-4-(3-Hydroxyphenyl)piperidin-Antagonistgerüst, wodurch seine Affinität zum Nociceptinrezeptor um das Zehnfache und zum μ- und δ-Opioidrezeptor um das Drei- bis Sechsfache erhöht wird . Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben.

Analyse Chemischer Reaktionen

AT-076 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: AT-076 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von AT-076 modifizieren, was möglicherweise seine pharmakologischen Eigenschaften verändert.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das AT-076-Molekül einführen, was möglicherweise seine Rezeptoraffinität oder Selektivität erhöht.

Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

AT-076 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: AT-076 wird als Referenzverbindung in Studien verwendet, die sich mit Opioidrezeptor-Antagonisten befassen.

Biologie: Es wird in der Forschung eingesetzt, um die biologischen Mechanismen von Opioidrezeptoren und deren Rolle bei Schmerz und Sucht zu verstehen.

Medizin: AT-076 wird auf seine potenziellen therapeutischen Anwendungen bei der Schmerzbehandlung und Suchttherapie untersucht.

Industrie: Die Verbindung wird bei der Entwicklung neuer Analgetika und Suchtbehandlungen eingesetzt.

Wirkmechanismus

AT-076 wirkt als stiller Antagonist aller vier Opioidrezeptoren. Es verhält sich als kompetitiver Antagonist des μ-Opioidrezeptors und des δ-Opioidrezeptors und als nicht-kompetitiver Antagonist des κ-Opioidrezeptors und des Nociceptinrezeptors . Zu den beteiligten molekularen Zielen und Signalwegen gehört die Hemmung der Opioidrezeptor-Signalübertragung, wodurch die Wirkungen endogener und exogener Opioide reduziert werden.

Wirkmechanismus

AT-076 acts as a silent antagonist of all four opioid receptors. It behaves as a competitive antagonist of the μ-opioid receptor and δ-opioid receptor and as a noncompetitive antagonist of the κ-opioid receptor and nociceptin receptor . The molecular targets and pathways involved include the inhibition of opioid receptor signaling, which reduces the effects of endogenous and exogenous opioids.

Vergleich Mit ähnlichen Verbindungen

AT-076 ist aufgrund seiner ausgeglichenen antagonistischen Aktivität an allen vier Opioidrezeptoren einzigartig. Zu den ähnlichen Verbindungen gehören:

JDTic: Ein selektiver κ-Opioidrezeptor-Antagonist, von dem AT-076 abgeleitet wurde.

Cebranopadol: Ein Opioidrezeptor-Agonist mit Aktivität an mehreren Opioidrezeptoren.

Buprenorphin: Ein partieller Agonist am μ-Opioidrezeptor und Antagonist am κ-Opioidrezeptor.

Die Einzigartigkeit von AT-076 liegt in seiner Fähigkeit, als ausgeglichener Antagonist an allen vier Opioidrezeptoren zu wirken, was es zu einem wertvollen Werkzeug in der Forschung und bei potenziellen therapeutischen Anwendungen macht.

Eigenschaften

CAS-Nummer |

1657028-64-2 |

|---|---|

Molekularformel |

C26H35N3O3 |

Molekulargewicht |

437.6 g/mol |

IUPAC-Name |

(3R)-7-hydroxy-N-[(2S)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |

InChI |

InChI=1S/C26H35N3O3/c1-17(2)25(16-29-10-8-18(9-11-29)19-4-3-5-22(30)12-19)28-26(32)24-14-20-6-7-23(31)13-21(20)15-27-24/h3-7,12-13,17-18,24-25,27,30-31H,8-11,14-16H2,1-2H3,(H,28,32)/t24-,25-/m1/s1 |

InChI-Schlüssel |

LGYDWJJZDCXEOV-JWQCQUIFSA-N |

SMILES |

CC(C)C(CN1CCC(CC1)C2=CC(=CC=C2)O)NC(=O)C3CC4=C(CN3)C=C(C=C4)O |

Isomerische SMILES |

CC(C)[C@@H](CN1CCC(CC1)C2=CC(=CC=C2)O)NC(=O)[C@H]3CC4=C(CN3)C=C(C=C4)O |

Kanonische SMILES |

CC(C)C(CN1CCC(CC1)C2=CC(=CC=C2)O)NC(=O)C3CC4=C(CN3)C=C(C=C4)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AT-076; AT 076; AT076. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

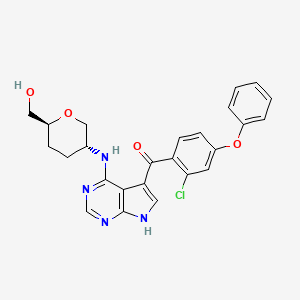

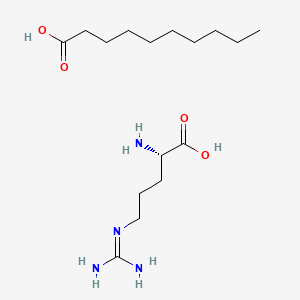

![trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B605577.png)

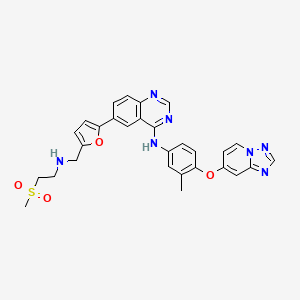

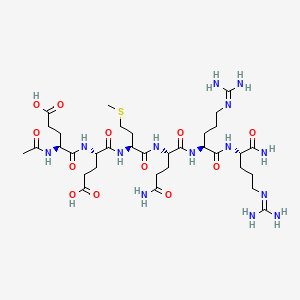

![3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)

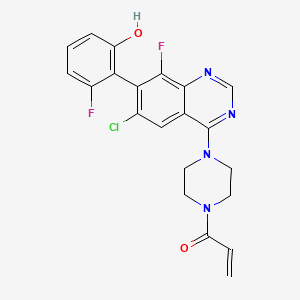

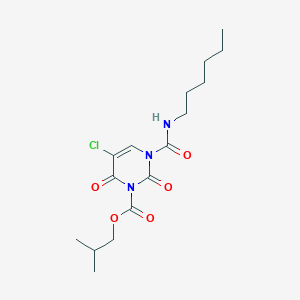

![4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride](/img/structure/B605585.png)